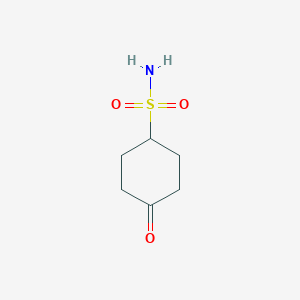
4-Oxocyclohexan-1-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxocyclohexane-1-sulfonamide is an organic compound with the molecular formula C6H11NO3S. It is a sulfonamide derivative characterized by a cyclohexane ring with a ketone group at the fourth position and a sulfonamide group at the first position.
Wissenschaftliche Forschungsanwendungen
4-Oxocyclohexane-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties
Wirkmechanismus
Target of Action
The primary target of 4-Oxocyclohexane-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
4-Oxocyclohexane-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, thereby preventing PABA from binding to the enzyme and halting the synthesis of folic acid . This results in the inhibition of bacterial growth and reproduction .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is a vital component in the synthesis of nucleic acids and amino acids, the building blocks of DNA and proteins, respectively . Therefore, the disruption of folic acid synthesis affects these crucial biochemical pathways, leading to the inhibition of bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides, in general, are known for their high resistance to biodegradation, which may lead to long residence times in both water and soil matrices . More research is needed to outline the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Oxocyclohexane-1-sulfonamide and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 4-Oxocyclohexane-1-sulfonamide’s action primarily involve the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, the compound prevents the formation of nucleic acids and proteins, thereby inhibiting the growth and reproduction of bacteria .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Oxocyclohexane-1-sulfonamide. For instance, the compound’s biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . This suggests that environmental conditions such as pH, temperature, and the presence of other substances could potentially affect the compound’s action and stability
Biochemische Analyse
Biochemical Properties
These activities allow them to play a role in treating a diverse range of disease states .
Cellular Effects
Sulfonamides can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Sulfonamides are known to competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .
Temporal Effects in Laboratory Settings
It is known that sulfonamides can be modified, degraded, or used as nutrients by some bacteria .
Dosage Effects in Animal Models
Sulfonamides are known to have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .
Metabolic Pathways
Sulfonamides are known to be metabolized mainly by the liver and excreted by the kidneys .
Transport and Distribution
Most sulfonamides are readily absorbed orally and, when applied to burns, topically .
Subcellular Localization
It is known that sulfonamides are distributed throughout the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxocyclohexane-1-sulfonamide typically involves the reaction of cyclohexanone with sulfonamide reagents. One common method includes the use of 2-halogenated cyclohexanone, sulfite, and oxalyl chloride as starting materials . The reaction conditions often require a controlled temperature and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-Oxocyclohexane-1-sulfonamide may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxocyclohexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxocyclohexane-1-carbaldehyde: Similar structure but with an aldehyde group instead of a sulfonamide group.
Sulfanilamide: A well-known sulfonamide with a different core structure but similar functional group.
Uniqueness
4-Oxocyclohexane-1-sulfonamide is unique due to its combination of a cyclohexane ring with both a ketone and a sulfonamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
4-oxocyclohexane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h6H,1-4H2,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZOSKHKAHTKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

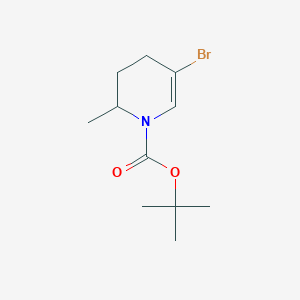
![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)
![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)
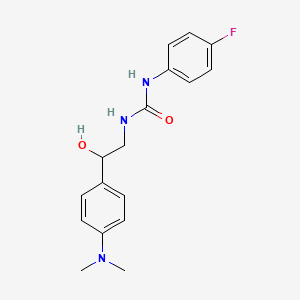
![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)
![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
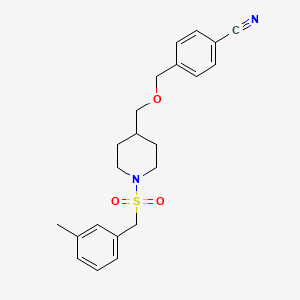
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)
![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)
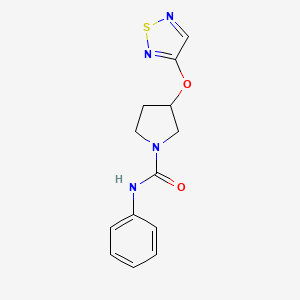
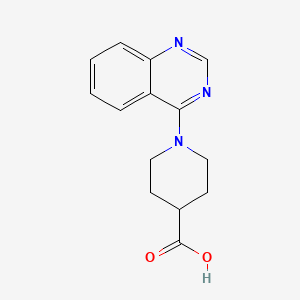
![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)
